2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide 2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18458739
InChI: InChI=1S/C16H14ClNO3/c1-11-4-2-3-5-14(11)18-16(20)10-21-15-7-6-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20)
SMILES:
Molecular Formula: C16H14ClNO3
Molecular Weight: 303.74 g/mol

2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide

CAS No.:

Cat. No.: VC18458739

Molecular Formula: C16H14ClNO3

Molecular Weight: 303.74 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide -

Specification

Molecular Formula C16H14ClNO3
Molecular Weight 303.74 g/mol
IUPAC Name 2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide
Standard InChI InChI=1S/C16H14ClNO3/c1-11-4-2-3-5-14(11)18-16(20)10-21-15-7-6-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20)
Standard InChI Key JARHXGSDTBAGHV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide features a central acetamide backbone linked to a 4-chloro-2-formylphenoxy group and a 2-methylphenyl substituent. The IUPAC name, 2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide, reflects this arrangement.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₁₆H₁₄ClNO₃
Molecular Weight303.74 g/mol
IUPAC Name2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide
Canonical SMILESCC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=O
InChI KeyJARHXGSDTBAGHV-UHFFFAOYSA-N
Density1.2–1.3 g/cm³ (estimated)
Boiling Point~342°C (extrapolated)

The presence of electron-withdrawing groups (chloro and formyl) influences its reactivity, particularly in nucleophilic substitution and condensation reactions . The compound’s logP value, estimated at 2.5–3.0, suggests moderate lipophilicity, which may impact its pharmacokinetic profile .

Synthesis and Manufacturing

The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide involves multi-step organic reactions. A representative protocol adapts methods from related acetamide derivatives :

Table 2: Synthetic Pathway and Conditions

StepReaction TypeReagents/ConditionsYield
1Acylation2-Methylaniline + Chloroacetyl chloride, Et₃N, 0–20°C85%
2Etherification4-Chloro-2-hydroxybenzaldehyde + K₂CO₃, DMF78%
3CondensationGlacial acetic acid, NaOAc, reflux67%

Detailed Procedure:

  • Acylation: 2-Methylaniline reacts with chloroacetyl chloride in ethyl acetate under inert atmosphere, catalyzed by triethylamine. The intermediate, 2-chloro-N-(2-methylphenyl)acetamide, is isolated via flash chromatography .

  • Etherification: The phenolic hydroxyl group of 4-chloro-2-hydroxybenzaldehyde undergoes nucleophilic substitution with the chloroacetamide intermediate in dimethylformamide (DMF) using potassium carbonate as a base .

  • Condensation: The formyl group participates in a Claisen-Schmidt condensation with 2,4-thiazolidinedione in glacial acetic acid, facilitated by sodium acetate, to yield the final product .

CompoundIC₅₀ (PPAR-γ Activation)LogP
Rosiglitazone0.03 µM2.9
2-(4-Chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamidePending2.8 (est)
2-Chloro-N-(4-methylphenyl)acetamideInactive2.1

The electron-deficient formyl group may enhance binding affinity to enzymatic active sites, a hypothesis supported by molecular docking studies of analogous structures .

Future Research Directions

  • Pharmacological Profiling: In vitro assays to evaluate PPAR-γ agonism and glucose uptake stimulation.

  • Structural Optimization: Modifying the formyl group to improve metabolic stability.

  • Toxicological Studies: Acute and sub-chronic toxicity assessments in rodent models.

This compound’s versatility in medicinal chemistry underscores the need for expanded research into its therapeutic potential and mechanistic pathways. Collaborative efforts between synthetic chemists and pharmacologists will be critical to unlocking its applications in metabolic disorder therapeutics .

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